

Spectroscopic Profile of 4-Chloro-4'-hydroxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-4'-hydroxybenzophenone** (CAS No. 42019-78-3), a significant intermediate in the synthesis of pharmaceuticals like Fenofibrate.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and methodologies for NMR, IR, and Mass Spectrometry.

Introduction

4-Chloro-4'-hydroxybenzophenone, with the molecular formula $C_{13}H_9ClO_2$, is a benzophenone derivative characterized by a chlorine atom and a hydroxyl group on its two phenyl rings.^[3] Its chemical structure dictates a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for **4-Chloro-4'-hydroxybenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The data presented here is based on a spectrum recorded at 400 MHz in DMSO-d₆.^[4]^[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	-OH (Phenolic)
~7.7	Doublet	2H	Protons ortho to Carbonyl (Chloro- phenyl ring)
~7.6	Doublet	2H	Protons meta to Carbonyl (Chloro- phenyl ring)
~7.5	Doublet	2H	Protons ortho to Carbonyl (Hydroxy- phenyl ring)
~6.9	Doublet	2H	Protons meta to Carbonyl (Hydroxy- phenyl ring)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~195	C=O (Carbonyl)
~162	C-OH (Phenolic)
~138	C-Cl
~132	Quaternary C (Chloro-phenyl ring)
~131	CH (ortho to C=O, Chloro-phenyl ring)
~129	CH (meta to C=O, Chloro-phenyl ring)
~128	Quaternary C (Hydroxy-phenyl ring)
~115	CH (meta to C=O, Hydroxy-phenyl ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr disc or nujol mull technique.[\[3\]](#)

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3600-3200 (broad)	Strong	O-H stretch (phenolic, H-bonded)
~3050	Medium	Aromatic C-H stretch
~1650	Strong	C=O stretch (diaryl ketone)
~1600, ~1500	Medium	Aromatic C=C ring stretch
~1280	Strong	C-O stretch (phenol)
~840	Strong	C-H out-of-plane bend (para-disubstituted)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique used.

m/z	Relative Intensity	Proposed Fragment Ion
234	~33%	$[M+2]^+$ (presence of ^{37}Cl isotope)
232	100%	$[M]^+$ (Molecular ion, presence of ^{35}Cl isotope)
139	High	$[C_7H_4ClO]^+$ (chlorobenzoyl cation)
121	High	$[C_7H_5O_2]^+$ (hydroxybenzoyl cation)
111	Moderate	$[C_6H_4Cl]^+$ (chlorophenyl cation)
93	Moderate	$[C_6H_5O]^+$ (phenoxide cation)

The presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[6][7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Chloro-4'-hydroxybenzophenone** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

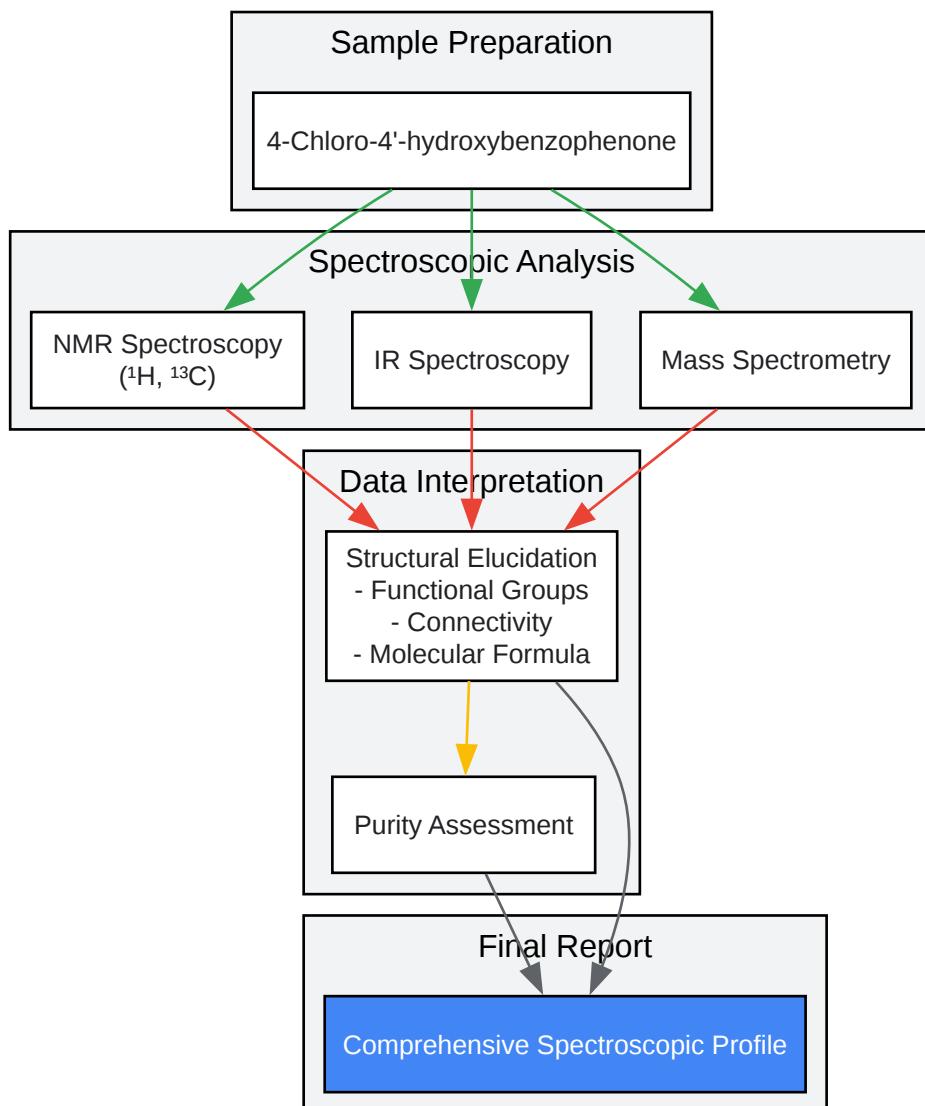
A small amount of **4-Chloro-4'-hydroxybenzophenone** is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Chloro-4'-hydroxybenzophenone**.

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Caption: Workflow of Spectroscopic Analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a robust framework for the characterization of **4-Chloro-4'-hydroxybenzophenone**. The distinct signals in the NMR, IR, and Mass spectra serve as reliable identifiers and are essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This information is critical for researchers and industry professionals engaged in the synthesis, development, and analysis of related chemical entities.

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